4-Pyrrolidin-1-yl-piperidine hydrochloride
Overview
Description
4-Pyrrolidin-1-yl-piperidine hydrochloride is an organic compound with the molecular formula C₉H₁₈N₂·HCl. It is a white solid that is commonly used in various chemical and pharmaceutical applications. The compound consists of a pyrrolidine ring attached to a piperidine ring, forming a unique structure that contributes to its chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to have target selectivity . The targets can vary depending on the specific functional groups attached to the pyrrolidine ring .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities . The impact on biochemical pathways would depend on the specific targets of the compound.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The steric factors can influence the biological activity of compounds with a pyrrolidine ring .
Biochemical Analysis
Biochemical Properties
4-Pyrrolidin-1-yl-piperidine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, altering their activity and affecting metabolic pathways. For instance, it can inhibit or activate enzymes involved in neurotransmitter synthesis, thereby modulating neurotransmitter levels in the brain . Additionally, this compound interacts with proteins involved in signal transduction, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the release of neurotransmitters, impacting synaptic transmission and neuronal communication . It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This compound also interacts with receptors on the cell surface, triggering intracellular signaling cascades that result in changes in gene expression and cellular function . The precise molecular mechanisms depend on the specific biomolecules involved and the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound can lead to adaptive changes in cellular function, highlighting the importance of temporal dynamics in its biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and neurotransmitter levels. At high doses, it can cause toxic or adverse effects, such as neurotoxicity or organ damage . Threshold effects are often observed, where a specific dosage range produces the desired biochemical outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic homeostasis . The compound’s impact on metabolic pathways is context-dependent, varying with the specific cellular environment and the presence of other biochemical factors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with biomolecules and modulate their activity . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidin-1-yl-piperidine hydrochloride typically involves the reaction of pyrrolidine with piperidine under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between pyrrolidine and piperidine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pyrrolidin-1-yl-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of 4-Pyrrolidin-1-yl-piperidine.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the nitrogen atoms.
Scientific Research Applications
4-Pyrrolidin-1-yl-piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Comparison with Similar Compounds
Similar Compounds
4-Pyrrolidinylpyridine: Similar structure with a pyridine ring instead of a piperidine ring.
4-(1-Pyrrolidinyl)benzonitrile: Contains a benzonitrile group attached to the pyrrolidine ring.
1-(Piperidin-4-yl)pyrrolidine: Similar structure with the pyrrolidine ring attached to a different position on the piperidine ring.
Uniqueness
4-Pyrrolidin-1-yl-piperidine hydrochloride is unique due to its specific combination of pyrrolidine and piperidine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biological systems.
Properties
IUPAC Name |
4-pyrrolidin-1-ylpiperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFFQQYPILXEKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4983-39-5 | |
Record name | Piperidine, 4-(1-pyrrolidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4983-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC57800 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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